sodium;4-hydroxy-2,2-dimethylbutanoate

Description

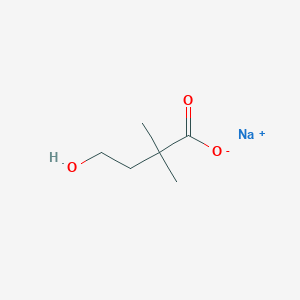

Sodium 4-hydroxy-2,2-dimethylbutanoate is a sodium salt derived from 4-hydroxy-2,2-dimethylbutanoic acid. This compound likely exhibits high water solubility due to its ionic nature, making it suitable for applications in pharmaceuticals, food additives, or industrial processes requiring hydrophilic agents.

Properties

IUPAC Name |

sodium;4-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,3-4-7)5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOOAKBXWQBNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-hydroxy-2,2-dimethylbutanoate involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are carefully selected and purified.

Reaction Conditions: Specific temperatures, pressures, and catalysts are employed to facilitate the reactions.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

Large-Scale Reactors: Utilizing reactors that can handle significant volumes of reactants.

Continuous Monitoring: Ensuring that reaction conditions are maintained consistently.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

sodium;4-hydroxy-2,2-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate reactions, such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

sodium;4-hydroxy-2,2-dimethylbutanoate has numerous applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which sodium;4-hydroxy-2,2-dimethylbutanoate exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Sodium 4-Hydroxy-2-Methylbutanoate (CAS 107975-82-6)

Molecular Formula : C₅H₉O₃Na

Molecular Weight : 140.11 g/mol

Substituents : 4-OH, 2-CH₃

Key Features :

Sodium 4-Hydroxy-3-Phenylbutanoate (CAS 40951-19-7)

Molecular Formula : C₁₀H₁₁O₃Na

Molecular Weight : 202.19 g/mol

Substituents : 4-OH, 3-Ph (phenyl)

Key Features :

- The phenyl group at position 3 introduces aromaticity, significantly increasing lipophilicity compared to the target compound.

- Potential pharmaceutical applications due to enhanced membrane permeability, though reduced water solubility may limit its use in aqueous systems .

Propan-2-yl 4-Hydroxy-2,2-Dimethylbutanoate (CAS 1803604-64-9)

Molecular Formula : C₉H₁₈O₃

Molecular Weight : 174.24 g/mol

Substituents : 4-OH, 2,2-diCH₃, ester group

Key Features :

Methyl 4-Bromo-2,2-Dimethylbutanoate (CAS 4833-99-2)

Molecular Formula : C₇H₁₃BrO₂

Molecular Weight : 209.08 g/mol

Substituents : 4-Br, 2,2-diCH₃, ester group

Key Features :

- Bromine substitution at position 4 introduces a reactive site for nucleophilic substitution reactions.

- Primarily a synthetic intermediate in organobromine chemistry, contrasting with the sodium salt’s role in aqueous systems .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|---|

| Sodium 4-hydroxy-2,2-dimethylbutanoate | Not available | C₆H₁₁O₃Na | ~156.10 | 4-OH, 2,2-diCH₃ | High | Buffering, Stabilization |

| Sodium 4-hydroxy-2-methylbutanoate | 107975-82-6 | C₅H₉O₃Na | 140.11 | 4-OH, 2-CH₃ | High | Food additives, Pharmaceuticals |

| Sodium 4-hydroxy-3-phenylbutanoate | 40951-19-7 | C₁₀H₁₁O₃Na | 202.19 | 4-OH, 3-Ph | Moderate | Drug delivery, Lipophilic systems |

| Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | 1803604-64-9 | C₉H₁₈O₃ | 174.24 | 4-OH, 2,2-diCH₃, ester | Low | Fragrances, Organic synthesis |

| Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 | C₇H₁₃BrO₂ | 209.08 | 4-Br, 2,2-diCH₃, ester | Insoluble | Synthetic intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.